
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1980s as a compound with anti-tumor activity in mice, and since then, it has been the subject of extensive research.
作用機序
The exact mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is thought to involve the activation of the immune system. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. It has also been shown to activate the transcription factor NF-kB, which is involved in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in tumor cells, the inhibition of angiogenesis, and the activation of the immune system. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is its ability to induce tumor cell death through a number of different mechanisms, which may make it effective against a wide range of cancer types. However, N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have limited efficacy in some cancer models, and its mechanism of action is not fully understood, which may make it difficult to optimize for clinical use.
将来の方向性
There are a number of potential future directions for research on N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. One area of interest is the development of combination therapies that may enhance its anti-tumor activity. Another area of interest is the development of biomarkers that may predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. Finally, there is interest in developing new analogs of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide that may have improved efficacy and fewer side effects.
合成法
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using a number of different methods, including the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-pentanedione, and the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-dimethyl-1,2,4-triazole-5-thione. These methods have been optimized over the years to improve yield and purity.
科学的研究の応用
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have anti-tumor activity in a number of different cancer models, including lung cancer, melanoma, and colon cancer. It has been studied in both in vitro and in vivo models, and has been shown to induce tumor cell death through a number of different mechanisms. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have anti-angiogenic properties, which may contribute to its anti-tumor activity.
特性
製品名 |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide |
|---|---|
分子式 |
C18H19N3O4S |
分子量 |
373.4 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-11-6-5-7-12(2)16(11)19-26(24,25)13-8-9-15-14(10-13)17(22)21(4)18(23)20(15)3/h5-10,19H,1-4H3 |
InChIキー |
IJXKBVHLTIBBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
正規SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



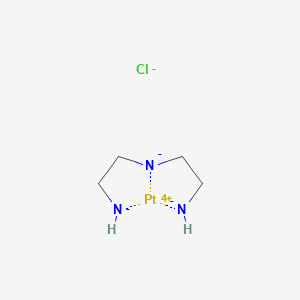

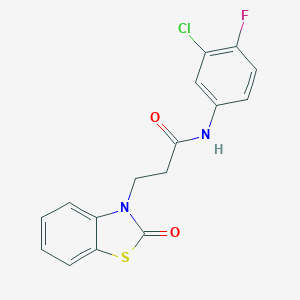
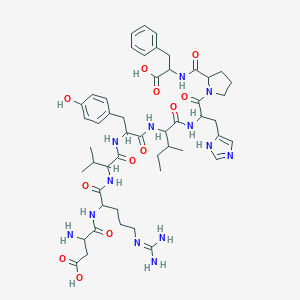

![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
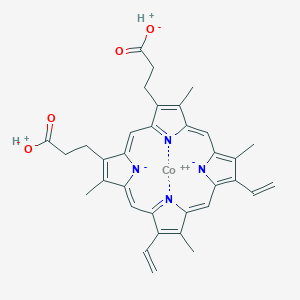
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
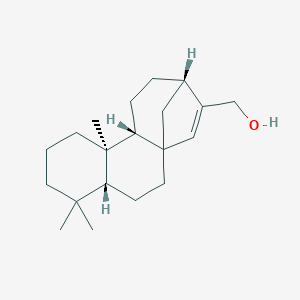
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)
